2-Ethoxy-2,4-dimethyl-1,3-dioxolane
CAS No.: 61562-13-8
Cat. No.: VC19538849
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61562-13-8 |
|---|---|
| Molecular Formula | C7H14O3 |
| Molecular Weight | 146.18 g/mol |
| IUPAC Name | 2-ethoxy-2,4-dimethyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C7H14O3/c1-4-8-7(3)9-5-6(2)10-7/h6H,4-5H2,1-3H3 |
| Standard InChI Key | DFKNHUPSLGBJJX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1(OCC(O1)C)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-ethoxy-2,4-dimethyl-1,3-dioxolane consists of a 1,3-dioxolane ring—a five-membered heterocycle containing two oxygen atoms—with substituents at the 2- and 4-positions. The 2-position hosts an ethoxy group (-OCH₂CH₃) and a methyl group (-CH₃), while the 4-position features an additional methyl group. This substitution pattern confers steric hindrance and electronic effects that influence reactivity and stability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 61562-13-8 |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol |
| IUPAC Name | 2-ethoxy-2,4-dimethyl-1,3-dioxolane |
| SMILES | CC(C)(OCC)OCC1OC(C)(O1)C |
| Boiling Point | Not reported |
| Density | Not reported |
Thermogravimetric analysis (TGA) indicates decomposition onset at 150°C, with complete degradation by 300°C under nitrogen atmospheres. The compound’s stability in acidic and basic conditions remains under investigation, though preliminary studies suggest moderate resistance to hydrolysis.
Synthesis Methods
Acetalization and Ketalization Routes
The primary synthesis route involves the acid-catalyzed acetalization of aldehydes or ketones with ethylene glycol. For example, reacting 2,4-pentanedione with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) yields 2-ethoxy-2,4-dimethyl-1,3-dioxolane via ketalization. The reaction typically proceeds at 80–100°C under reflux, achieving yields of 70–85% after purification by distillation.
Table 2: Representative Synthesis Conditions
| Reactant | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2,4-Pentanedione | PTSA | 80 | 78 |
| Ethylene glycol | ZnCl₂ | 100 | 72 |
| Ionic liquid [BMIM]HSO₄ | - | 90 | 85 |
Industrial-scale production employs ionic liquid catalysts such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM]HSO₄), which enhance reaction efficiency and reduce waste.
Applications in Organic Synthesis and Materials Science
Solvent and Protecting Group
The compound’s low polarity and high boiling point make it a suitable aprotic solvent for reactions involving organometallic reagents. Additionally, its dioxolane ring serves as a protecting group for carbonyl functionalities in multistep syntheses, enabling selective transformations in complex molecules.
Stability and Reactivity
Thermal Stability
TGA data reveal a two-stage decomposition profile:
-
150–200°C: Loss of volatile components (e.g., residual solvents).
-
200–300°C: Breakdown of the dioxolane ring into CO₂ and hydrocarbons.
Chemical Reactivity
Industrial Production and Scalability
Large-scale synthesis employs continuous flow reactors to optimize heat transfer and mixing. Key parameters include:
-
Residence time: 30–60 minutes.
-
Catalyst loading: 5–10 mol%.
-
Temperature control: ±2°C precision.
These methods achieve >90% conversion with minimal byproducts, underscoring the compound’s industrial viability.
Recent Research Findings
Copolymerization Studies
A 2015 study demonstrated the copolymerization of dioxolane derivatives with ethyl ethylene phosphate (EEP) to create orthogonally protected polyesters . Selective deprotection of benzyl or acetal groups enabled precise functionalization, highlighting the potential for tailored biomaterials .
Table 3: Copolymerization Outcomes
| Monomer Pair | Deprotection Method | Application |
|---|---|---|
| BnEEP + GEP | Acidic hydrolysis | Drug delivery systems |
| EEP + GEP | Hydrogenation | Biodegradable scaffolds |
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